Cas no 899729-72-7 (N-2-(dimethylamino)ethyl-N'-{2-4-(dimethylamino)phenyl-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide)
N-2-(dimethylamino)ethyl-N'-{2-4-(dimethylamino)phenyl-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide Chemical and Physical Properties
Names and Identifiers
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- 899729-72-7
- AKOS024678389
- N-[2-(dimethylamino)ethyl]-N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide
- N-[2-(dimethylamino)ethyl]-N'-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]oxamide
- F2762-0284
- N1-(2-(dimethylamino)ethyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
- N-2-(dimethylamino)ethyl-N'-{2-4-(dimethylamino)phenyl-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide
-
- Inchi: 1S/C21H36N6O2/c1-24(2)11-10-22-20(28)21(29)23-16-19(27-14-12-26(5)13-15-27)17-6-8-18(9-7-17)25(3)4/h6-9,19H,10-16H2,1-5H3,(H,22,28)(H,23,29)
- InChI Key: UNNUFQCXUIBYHJ-UHFFFAOYSA-N
- SMILES: O=C(C(NCCN(C)C)=O)NCC(C1C=CC(=CC=1)N(C)C)N1CCN(C)CC1
Computed Properties
- Exact Mass: 404.28997441g/mol
- Monoisotopic Mass: 404.28997441g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 29
- Rotatable Bond Count: 8
- Complexity: 511
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 71.2Ų
N-2-(dimethylamino)ethyl-N'-{2-4-(dimethylamino)phenyl-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2762-0284-2μmol |
N-[2-(dimethylamino)ethyl]-N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide |
899729-72-7 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2762-0284-5μmol |
N-[2-(dimethylamino)ethyl]-N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide |
899729-72-7 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2762-0284-10μmol |
N-[2-(dimethylamino)ethyl]-N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide |
899729-72-7 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2762-0284-20μmol |
N-[2-(dimethylamino)ethyl]-N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide |
899729-72-7 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2762-0284-1mg |
N-[2-(dimethylamino)ethyl]-N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide |
899729-72-7 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2762-0284-2mg |
N-[2-(dimethylamino)ethyl]-N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide |
899729-72-7 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2762-0284-3mg |
N-[2-(dimethylamino)ethyl]-N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide |
899729-72-7 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2762-0284-4mg |
N-[2-(dimethylamino)ethyl]-N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide |
899729-72-7 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2762-0284-5mg |
N-[2-(dimethylamino)ethyl]-N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide |
899729-72-7 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2762-0284-10mg |
N-[2-(dimethylamino)ethyl]-N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide |
899729-72-7 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N-2-(dimethylamino)ethyl-N'-{2-4-(dimethylamino)phenyl-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide Related Literature
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on N-2-(dimethylamino)ethyl-N'-{2-4-(dimethylamino)phenyl-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide
Introduction to N-2-(dimethylamino)ethyl-N'-{2-4-(dimethylamino)phenyl-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide and Its CAS No. 899729-72-7
N-2-(dimethylamino)ethyl-N'-{2-4-(dimethylamino)phenyl-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its unique Chemical Abstracts Service (CAS) number 899729-72-7, represents a significant advancement in the design of molecular entities aimed at modulating biological pathways. The intricate structure of this molecule, featuring multiple functional groups, makes it a promising candidate for further exploration in drug discovery.
The molecular architecture of N-2-(dimethylamino)ethyl-N'-{2-4-(dimethylamino)phenyl-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide is characterized by the presence of several key functional groups, including N,N-dimethylethylamine and piperazine derivatives. These features contribute to the compound's potential bioactivity, making it a subject of interest for researchers investigating novel therapeutic agents. The presence of multiple amine groups enhances its ability to interact with various biological targets, which is crucial for developing effective pharmaceuticals.
In recent years, there has been a growing emphasis on the development of multifunctional compounds that can address multiple aspects of disease simultaneously. N-2-(dimethylamino)ethyl-N'-{2-4-(dimethylamino)phenyl-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide aligns with this trend by incorporating diverse pharmacophoric elements into a single molecular framework. This approach not only increases the likelihood of finding compounds with broad-spectrum activity but also reduces the complexity associated with drug development processes.
One of the most compelling aspects of this compound is its potential application in the treatment of neurological and psychiatric disorders. The combination of dimethylamine and piperazine moieties suggests that it may interact with neurotransmitter systems, particularly those involving dopamine and serotonin. These neurotransmitters play a critical role in regulating mood, cognition, and movement, making them prime targets for therapeutic intervention. Preliminary studies have indicated that similar compounds have shown promise in preclinical models, suggesting that N-2-(dimethylamino)ethyl-N'-{2-4-(dimethylamino)phenyl-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide could be a valuable addition to the pharmacopeia for these conditions.
The synthesis of N-2-(dimethylamino)ethyl-N'-{2-4-(dimethylamino)phenyl-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide involves a multi-step process that requires careful optimization to ensure high yield and purity. The use of advanced synthetic techniques, such as catalytic hydrogenation and protecting group strategies, is essential to achieve the desired product. Researchers have been exploring various synthetic routes to streamline this process, with the aim of making it more efficient and scalable for industrial production.
Recent advancements in computational chemistry have also played a pivotal role in the study of this compound. Molecular modeling techniques allow researchers to predict the behavior of N-2-(dimethylamino)ethyl-N'-{2-4-(dimethylamino)phenyl-2-(4-methylpiperazin-1-yl)ethnicl}ethanediamide in different environments, providing insights into its potential interactions with biological targets. These simulations help in designing experiments more effectively and can significantly reduce the time required for drug discovery.
In addition to its potential therapeutic applications, N-2-(dimethylamino)ethnicl-N'-{cas no89972972} ethanediamide also holds promise for use as an intermediate in the synthesis of more complex molecules. Its versatile structure allows it to serve as a building block for various pharmacologically active compounds, facilitating the development of new drugs targeting different disease areas. This versatility makes it an attractive candidate for industrial-scale production and further research.
The safety profile of N-ethnicl-N'(-)ethnicl-)ethnicl-)ethnicl-)ethnicl-)ethnicl-)ethnicl-)ethnicl-)ethnicl-)ethnicl89972972No.No.No.No.No.No.No.No. is another critical consideration during its development and application. Extensive toxicological studies are necessary to ensure that it does not pose any significant risks to human health or the environment. These studies include acute toxicity tests, chronic toxicity assessments, and genetic toxicity evaluations. By adhering to stringent safety protocols, researchers can mitigate potential hazards associated with this compound.
The regulatory landscape surrounding new pharmaceutical compounds is complex and requires careful navigation. To bring N-ethnicl-N'(-)ethnicl-)ethnicl-)ethnicl-)ethnicl-)ethnicl89972972, researchers must comply with various regulatory requirements set forth by agencies such as the Food and Drug Administration (FDA). These regulations cover aspects ranging from clinical trial design to manufacturing processes and labeling requirements. Successful compliance ensures that the compound can be safely marketed and used by healthcare professionals worldwide.
In conclusion, N
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